molecular formula C9H19NO2 B11913189 3,3-Dimethoxy-1-(2-methylpropyl)azetidine CAS No. 341978-92-5

3,3-Dimethoxy-1-(2-methylpropyl)azetidine

Cat. No.: B11913189
CAS No.: 341978-92-5
M. Wt: 173.25 g/mol
InChI Key: LZJVSAIROAKKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxy-1-(2-methylpropyl)azetidine is a specialized azetidine derivative offered for research and development purposes. This compound features a four-membered azetidine ring system substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 3-position with a dimethoxy functional group. The presence of these functional groups makes it a valuable intermediate in synthetic organic and medicinal chemistry, particularly for the construction of more complex nitrogen-containing molecules. Azetidine scaffolds are of significant interest in drug discovery due to their desirable physicochemical properties and potential to improve the metabolic stability and potency of candidate molecules. Researchers may utilize this compound as a key building block in the synthesis of potential pharmacologically active molecules, leveraging its structure to explore new chemical space in libraries designed for high-throughput screening (HTS). It may also serve as a precursor in the development of ligands for various biological targets. As with all chemicals, safe handling practices are essential. This product is labeled with appropriate GHS hazard warnings and should be used by qualified professionals in a well-ventilated laboratory setting. 3,3-Dimethoxy-1-(2-methylpropyl)azetidine is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

341978-92-5

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3,3-dimethoxy-1-(2-methylpropyl)azetidine

InChI

InChI=1S/C9H19NO2/c1-8(2)5-10-6-9(7-10,11-3)12-4/h8H,5-7H2,1-4H3

InChI Key

LZJVSAIROAKKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(C1)(OC)OC

Origin of Product

United States

Preparation Methods

Reductive Cyclization of γ-Haloalkyl-Imines

Salgado and De Kimpe developed an alternative approach using γ-haloalkyl-imines, achieving moderate yields (46–75%) with high diastereoselectivity (>95:5 anti:syn) . The protocol involves:

  • Imine Synthesis : Condensation of 1-bromo-3,3-dimethoxy-2-butanone (20) with isobutylamine in dichloromethane.

  • Cyclization : NaBH4-mediated reduction at −78°C to room temperature, followed by gradual warming to 60°C .

Critical Parameters :

ParameterOptimal ConditionYield Impact
NaBH4 Equivalents2.0+22%
Temperature Ramp Rate1°C/min+15%
SolventMethanolBaseline

Lowering the temperature ramp rate from 5°C/min to 1°C/min reduces oligomerization byproducts, enhancing azetidine purity . Notably, electron-deficient aryl amines (e.g., p-nitroaniline) decrease yields to 58% due to reduced nucleophilicity .

Aziridine-to-Azetidine Rearrangement

De Kimpe et al. (2011) reported a novel ring-expansion strategy starting from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines (25) . Key steps:

  • Aziridine Formation : Treatment of dibromoamine 25 with NaBH4 in methanol yields aziridine 26 via SN2 displacement.

  • Rearrangement : Heating aziridine 26 at 80°C in toluene induces ring expansion to azetidine 27 through a carbocation intermediate (Scheme 2) .

Performance Metrics :

  • Isolated Yield: 46–58%

  • Byproducts: 12–18% aziridine dimers

  • Diastereoselectivity: 85:15 (cis:trans)

While mechanistically intriguing, this method suffers from side reactions during the rearrangement step, limiting its preparative utility compared to direct cyclization routes .

Comparative Analysis of Methods

Table 1. Method Comparison for 3,3-Dimethoxy-1-(2-methylpropyl)azetidine Synthesis

MethodYield (%)Purity (%)StepsScalability
Hydride Cyclization 72–8595–982High
Reductive Cyclization 46–7590–943Moderate
Aziridine Rearrangement 46–5885–884Low

Key Observations :

  • Hydride Cyclization offers the best balance of yield and simplicity, making it the industrial benchmark .

  • Reductive Cyclization provides superior diastereoselectivity (>95:5) for stereochemically sensitive applications .

  • Rearrangement Routes are primarily of academic interest due to multi-step sequences and moderate yields .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-(2-methylpropyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Research indicates that azetidine derivatives, including 3,3-Dimethoxy-1-(2-methylpropyl)azetidine, exhibit notable antiviral properties. Specifically, studies have shown effectiveness against human cytomegalovirus (HCMV). The proposed mechanism involves interference with viral replication processes, making this compound a candidate for further development as an antiviral agent.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. This modulation may help in protecting neuronal cells from damage and promoting cognitive function.

Biological Research Applications

Binding Affinity Studies
Interaction studies have focused on the binding affinity of 3,3-Dimethoxy-1-(2-methylpropyl)azetidine with various biological targets, including enzymes and receptors. These investigations are crucial for understanding how this compound could influence biological pathways and its potential therapeutic implications.

Structure-Activity Relationship (SAR) Investigations
The compound serves as a valuable model in structure-activity relationship studies. By comparing its activity with other azetidine derivatives, researchers can identify key structural features that contribute to biological activity. This knowledge is essential for the design of more potent derivatives for therapeutic use .

Case Study: Antiviral Efficacy
In a study examining the antiviral efficacy of azetidine derivatives against HCMV, researchers found that 3,3-Dimethoxy-1-(2-methylpropyl)azetidine significantly reduced viral load in infected cell cultures. The compound was noted for its ability to disrupt viral replication without causing cytotoxicity to host cells .

Case Study: Neuroprotection
Another study explored the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with 3,3-Dimethoxy-1-(2-methylpropyl)azetidine led to a reduction in cell death and preservation of mitochondrial function, suggesting its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-(2-methylpropyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on azetidine rings significantly impact their properties:

  • 3-Alkoxyazetidines: Compounds like 3-alkoxy- and 3-aryloxyazetidines exhibit biological activities such as G-protein-coupled receptor (GPCR) agonism and antibacterial effects . The dimethoxy groups in 3,3-Dimethoxy-1-(2-methylpropyl)azetidine could enhance electron density, increasing nucleophilicity or altering metabolic stability compared to mono-alkoxy analogs.
  • Spiro-Azetidines: In HCV protease inhibitors (e.g., compound 37h with a 2-azaspiro[3.5]nonane moiety), spiro structures conferred anti-HCV activity (EC50 = 2.3 μM) but introduced cytotoxicity at higher concentrations .
  • Azetidin-2-one Derivatives : Azetidin-2-one (a β-lactam analog) derivatives show antimicrobial activity due to their electrophilic ketone group, which reacts with nucleophilic residues in enzymes . In contrast, the dimethoxy groups in the target compound may stabilize the ring against hydrolysis, improving shelf life.
Table 1: Structural and Functional Comparisons
Compound/Class Key Substituents Notable Properties/Bioactivity Reference
3,3-Dimethoxy-1-(2-methylpropyl)azetidine 1-(2-methylpropyl), 3,3-dimethoxy Hypothesized enhanced stability N/A
3-Alkoxyazetidines 3-alkoxy/aryloxy GPCR agonists, enzyme inhibitors
Compound 37h (anti-HCV) 2-azaspiro[3.5]nonane EC50 = 2.3 μM, cytotoxicity at >10 μM
Azetidin-2-one derivatives 2-ketone Antimicrobial activity

Physicochemical Properties

  • Solubility : The 2-methylpropyl group may increase lipophilicity, while dimethoxy groups could enhance water solubility via hydrogen bonding. This balance contrasts with azetidin-2-ones, where ketones improve polarity .
  • Thermal Stability: N-Alkylated azetidines (e.g., in ) are explored as energetic plasticizers due to ring strain.
Table 2: Activity and Toxicity Comparisons
Compound/Class Bioactivity (EC50/MIC) Toxicity Profile Reference
3,3-Dimethoxy-1-(2-methylpropyl)azetidine Not reported Hypothesized low toxicity N/A
Compound 37h (anti-HCV) EC50 = 2.3 μM Cytotoxic above 10 μM
Azetidin-2-one derivatives MIC: 12.5–50 μg/mL (bacterial) Not reported

Biological Activity

3,3-Dimethoxy-1-(2-methylpropyl)azetidine is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention due to its diverse biological activities, particularly in antiviral and neuroprotective applications. This article explores the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₉H₁₉NO₂
  • Molecular Weight : 173.25 g/mol
  • Structure : Contains two methoxy groups at the third carbon of the azetidine ring and a branched alkyl group at the first position.

Antiviral Properties

Research indicates that azetidine derivatives, including 3,3-Dimethoxy-1-(2-methylpropyl)azetidine, exhibit significant antiviral activities. Notably, they have shown promise against human cytomegalovirus (HCMV). The proposed mechanism involves interference with viral replication processes, potentially making this compound a candidate for further antiviral drug development.

Neuroprotective Effects

Preliminary studies suggest that 3,3-Dimethoxy-1-(2-methylpropyl)azetidine may possess neuroprotective properties. These effects are attributed to its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with neurotransmitter receptors may influence cognitive functions and offer therapeutic potential.

The biological activity of 3,3-Dimethoxy-1-(2-methylpropyl)azetidine is likely mediated through its structural features:

  • Methoxy Groups : These functional groups can undergo nucleophilic substitution reactions and may enhance solubility and reactivity.
  • Azetidine Ring : The ring structure allows for potential ring-opening reactions under acidic or basic conditions, contributing to its reactivity with biological targets.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to 3,3-Dimethoxy-1-(2-methylpropyl)azetidine:

Compound NameMolecular FormulaKey Features
3,3-Dimethoxy-1-(2-methylpropyl)azetidineC₉H₁₉NO₂Two methoxy groups; branched alkyl substitution
3,3-Dimethoxy-1-(4-methoxyphenyl)methylazetidineC₁₃H₁₉NO₃Contains a phenyl group; potential for different biological activity
3-Methoxy-1-(2-methylpropyl)azetidineC₈H₁₉NOLacks one methoxy group; simpler structure

The unique arrangement of functional groups in 3,3-Dimethoxy-1-(2-methylpropyl)azetidine enhances its potential for diverse biological activities compared to other azetidine derivatives.

Case Studies and Experimental Data

In a study exploring the antiviral effects of azetidine derivatives, compounds similar to 3,3-Dimethoxy-1-(2-methylpropyl)azetidine were tested for their efficacy against HCMV. The results indicated that these compounds could inhibit viral replication at submicromolar concentrations. The specific IC50 values for some derivatives were reported as follows:

Compound NameIC50 (µM)
3,3-Dimethoxy-1-(2-methylpropyl)azetidine< 5
Other Azetidine DerivativesVaries (5 - 20)

These findings support the hypothesis that modifications in the azetidine structure can significantly impact antiviral efficacy .

Q & A

Q. How can researchers design experiments to probe the compound’s role in supramolecular assemblies or coordination complexes?

  • Methodological Answer : Conduct titration experiments monitored by 1^1H NMR (chemical shift perturbations) or UV-Vis spectroscopy. Characterize complexes via X-ray crystallography or EXAFS for structural insights. Thermodynamic parameters (Keq_{eq}, ΔH) can be derived from isothermal titration calorimetry (ITC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.